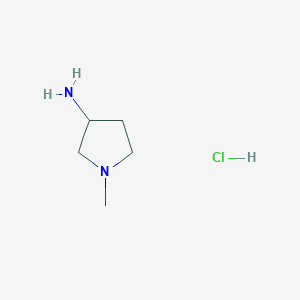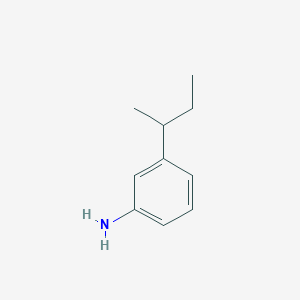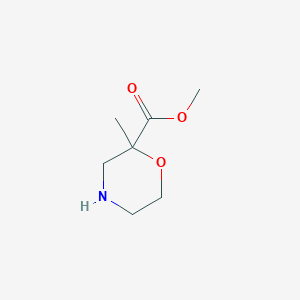![molecular formula C20H24Br2N2O2 B12096713 Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is a chemical compound with the molecular formula C20H24Br2N2O2 and a molecular weight of 484.22 g/mol . This compound is known for its unique structure, which includes two bromobutoxy groups attached to a diazene core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves several steps. One common method includes the reaction of 4-bromobutyl bromide with 4-hydroxybenzaldehyde to form 4-(4-bromobutoxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The bromobutoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar structure but with methoxy groups instead of bromobutoxy groups.
1,2-Bis(4-bromophenyl)diazene: Similar structure but lacks the butoxy groups.
Bis[4-(bromomethyl)phenyl]diazene: Similar structure but with bromomethyl groups instead of bromobutoxy groups.
Uniqueness
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is unique due to the presence of bromobutoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C20H24Br2N2O2 |
|---|---|
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
bis[4-(4-bromobutoxy)phenyl]diazene |
InChI |
InChI=1S/C20H24Br2N2O2/c21-13-1-3-15-25-19-9-5-17(6-10-19)23-24-18-7-11-20(12-8-18)26-16-4-2-14-22/h5-12H,1-4,13-16H2 |
InChI-Schlüssel |
BZBMMDDPWRIVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCBr)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)




![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)







